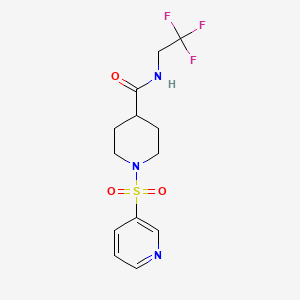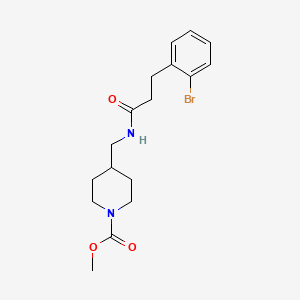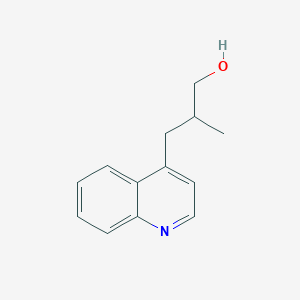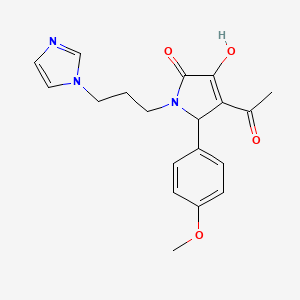
1-(pyridin-3-ylsulfonyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(pyridin-3-ylsulfonyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide, also known as compound 1, is a small molecule inhibitor of the protein-protein interaction between the oncogenic transcription factor c-Myc and its partner protein Max. This compound has shown promising results in preclinical studies as a potential anti-cancer agent.
Applications De Recherche Scientifique
Structure and Conformation Analysis
- A study by Banerjee et al. (2002) on a similar compound, 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, explored its crystal structure and molecular conformation. This compound was evaluated as a potential antineoplastic agent, and the findings included detailed X-ray analysis and AM1 molecular orbital methods (Banerjee et al., 2002).
Role in Inhibiting Enzymes
- Thalji et al. (2013) discovered 1-(1,3,5-Triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase, identified from high throughput screening. These compounds, with a triazine heterocycle, showed promise in various disease models (Thalji et al., 2013).
Synthesis and Characterization
- Ghorbani‐Choghamarani and Azadi (2015) investigated Piperidine-4-carboxylic acid (PPCA) functionalized Fe3O4 nanoparticles, demonstrating its application as a novel nanomagnetic reusable catalyst for synthesizing certain compounds (Ghorbani‐Choghamarani & Azadi, 2015).
Antagonistic Properties in Pharmacology
- Research by Grimwood et al. (2011) on a structurally similar compound, 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine, highlighted its role as a novel κ-opioid receptor antagonist, demonstrating its potential for treating depression and addiction disorders (Grimwood et al., 2011).
Anti-Angiogenic and DNA Cleavage Studies
- Kambappa et al. (2017) synthesized novel derivatives of N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide and evaluated their anti-angiogenic and DNA cleavage activities, indicating potential anticancer applications (Kambappa et al., 2017).
Computational Studies
- A study by Kaya et al. (2016) involved quantum chemical and molecular dynamic simulation studies for the prediction of inhibition efficiencies of some piperidine derivatives on the corrosion of iron. This research highlighted the potential application of such compounds in corrosion inhibition (Kaya et al., 2016).
Metabolic Pathways in Pharmacokinetics
- The metabolism of Flumatinib, a novel antineoplastic tyrosine kinase inhibitor structurally related to the query compound, was studied by Gong et al. (2010). This research provided insights into the metabolic pathways and pharmacokinetics of similar compounds in chronic myelogenous leukemia patients (Gong et al., 2010).
Propriétés
IUPAC Name |
1-pyridin-3-ylsulfonyl-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3N3O3S/c14-13(15,16)9-18-12(20)10-3-6-19(7-4-10)23(21,22)11-2-1-5-17-8-11/h1-2,5,8,10H,3-4,6-7,9H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNUVABDHQFWECQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC(F)(F)F)S(=O)(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,6,7-trimethyl-3-[(2-methylphenyl)methyl]-8-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2838124.png)
![1-Iodo-3-propan-2-ylbicyclo[1.1.1]pentane](/img/structure/B2838126.png)
![benzyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-carbamoylpropanoate](/img/structure/B2838128.png)

![N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-N'-(4-fluorophenyl)thiourea](/img/structure/B2838133.png)
![4-[4-(Difluoromethylsulfanyl)benzoyl]morpholine-3-carbonitrile](/img/structure/B2838134.png)


![N-(1-Cyano-1-cyclopropylethyl)-2-[4-(5-ethyl-1,3-thiazol-2-YL)piperazin-1-YL]acetamide](/img/structure/B2838137.png)
![2-Aminobenzo[d]oxazole-5-carboxylic acid](/img/structure/B2838140.png)
![N-(1-adamantyl)-2-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2838141.png)
![N-(2-(dimethylamino)ethyl)-N-(4-ethylbenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide hydrochloride](/img/structure/B2838142.png)